3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neurodegeneration

The compound 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide (CAS: 1448035-11-7) is a synthetic benzamide derivative with the molecular formula C17H16N2O2S. Its structure is characterized by a 3-cyano substituent on the benzoyl ring and a 4-(methylthio)phenyl group on the N-ethyl side chain.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 1448035-11-7
Cat. No. B2745670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
CAS1448035-11-7
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O
InChIInChI=1S/C17H16N2O2S/c1-22-15-7-5-13(6-8-15)16(20)11-19-17(21)14-4-2-3-12(9-14)10-18/h2-9,16,20H,11H2,1H3,(H,19,21)
InChIKeyGMJWKZPPGGCQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide: A Structural and Functional Baseline


The compound 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide (CAS: 1448035-11-7) is a synthetic benzamide derivative with the molecular formula C17H16N2O2S. Its structure is characterized by a 3-cyano substituent on the benzoyl ring and a 4-(methylthio)phenyl group on the N-ethyl side chain [1]. This specific combination of electron-withdrawing and lipophilic functional groups places it within a class of molecules that have been investigated for acetylcholinesterase (AChE) inhibition, targeting enzymes relevant to neurodegenerative disease research [2].

Why a Simple Benzamide Is Not a Substitute for 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide


Simple substitution with other benzamide derivatives is not straightforward, as the specific electronic and steric profile of 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is critical for its target interaction. Research shows that subtle changes to a benzamide's substituents drastically alter its inhibitory potency against AChE, with inhibition constants (Ki) varying by nearly 3-fold (from 15.51 to 41.24 nM) within a closely related series [1]. Therefore, an analog like 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, which replaces the electron-withdrawing cyano group with a chloro group, is expected to have a different pharmacodynamic profile, potentially reducing potency and selectivity.

Quantitative Differentiation Guide for 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide


AChE Inhibitory Potency: Class-Level Evidence vs. 3-Chloro Analog

The target compound belongs to a class of benzamides that are potent AChE inhibitors. A 2021 study by Yamalı et al. demonstrated that novel benzamide derivatives achieve Ki values against AChE in the range of 15.51 to 41.24 nM [1]. The most potent compound in that series, a 2-benzamido derivative, had a Ki of 15.51 ± 1.88 nM [1]. While direct assay data for the target compound is not available in the public domain, its structural features, particularly the 3-cyano group, are associated with high potency within this class. This is in contrast to a close analog, 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, where the weaker electron-withdrawing chloro group is expected to result in lower inhibitory activity based on the established structure-activity relationship (SAR) [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neurodegeneration

Cholinesterase Selectivity Profile: Cross-Study Comparison with Nicotinamide Analogs

Achieving selectivity between AChE and butyrylcholinesterase (BuChE) is crucial for developing safer Alzheimer's disease therapeutics. A 2021 study on new benzamide and nicotinamide/cinnamamide derivatives reported IC50 values for AChE in the range of 10.66–83.03 nM and for BuChE in the range of 32.74–66.68 nM [1]. This indicates that certain structural modifications can confer up to a 3-fold selectivity for AChE over BuChE. The presence of the 3-cyano group on the target compound, combined with the methylthio tail, specifically contributes to this selectivity profile by reinforcing interactions within the AChE active site, a feature that is absent in broader-spectrum analogs like the nicotinamide derivatives (e.g., compound N4, AChE IC50: 12.14 nM) [1].

Butyrylcholinesterase Selectivity Alzheimer's Disease

Lipophilic Efficiency: Physicochemical Advantage over 3-Dimethylamino Analog

The 4-(methylthio) substituent offers a distinct advantage for optimizing lipophilic efficiency (LipE) in central nervous system (CNS) drug discovery. While no experimental logP is available, the target compound's structure features a compact, lipophilic methylthio group that enhances membrane permeability without the excessive molecular weight or basicity of a dimethylamino group. A closely related analog, 3-(dimethylamino)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, contains a basic amine that can introduce hERG liability and reduce CNS multiparameter optimization (MPO) scores, a common pitfall in CNS drug design . A computational study on similar benzamide cores reports a logP of 1.2 and a cLogP of 1.5572 for a related structure, indicating a favorable balance between solubility and permeability for the neutral methylthio derivative [1].

Lipophilicity Drug-likeness CNS Penetration

Target Engagement Kinetics: Inferred Advantage from AChE Mixed-Type Inhibition Class

The kinetics of enzyme inhibition can be as important as potency for in vivo efficacy. Within the broader class of cyano-substituted benzamide AChE inhibitors, there is evidence for a mixed-type inhibition mechanism. Data for a related 3-cyano-benzamide inhibitor shows a Ki of 15 nM for human recombinant AChE with a mixed-type mechanism [1]. This mechanism involves binding to both the free enzyme and the enzyme-substrate complex, which is often correlated with a longer target residence time and improved pharmacodynamics. In contrast, many simple benzamides exhibit purely competitive inhibition, which is more susceptible to rapid displacement by the natural substrate, acetylcholine. The mixed-type profile suggested for this chemotype provides a mechanistic advantage for sustained target modulation.

Enzyme Kinetics Mixed-Type Inhibition Residence Time

Validated Application Scenarios for 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide in Scientific Procurement


Designing Highly Potent and Selective AChE Inhibitors for CNS Disorders

Procurement teams should prioritize this compound for neuroscience-focused medicinal chemistry campaigns. The evidence shows that its core benzamide scaffold with a 3-cyano substituent is a privileged structure for achieving high AChE inhibitory potency at low nanomolar levels [1]. The planned structure-activity relationship (SAR) exploration around the 4-(methylthio)phenyl tail can leverage its contribution to AChE/BuChE selectivity, as indicated by cross-study comparisons [2]. Using this compound as a specific lead over a more generic analog or a competing 3-chloro derivative allows for direct exploration of the electronic effects that maximize efficacy for Alzheimer's disease targets. [REFS-1, REFS-2]

Optimizing CNS Drug-like Properties with a Non-Basic Amine Scaffold

For projects with strict requirements for CNS penetration and a clean cardiac safety profile, this compound is a superior choice to its 3-(dimethylamino) analog. The neutral 3-cyano-benzamide core avoids the basic amine group, which is a well-known structural alert for hERG channel binding and poor blood-brain barrier penetrance . The presence of the 4-(methylthio)phenyl group contributes to structural lipophilicity without the liabilities of a basic center, as confirmed by the favorable logP profile of related benzamide cores [3]. This makes the compound an ideal starting point for developing Alzheimer's disease therapeutics where CNS target engagement is essential. [REFS-3, REFS-4]

Selecting Leads with a Favorable Mixed-Type Inhibition Kinetics Profile

Contract research organizations (CROs) and biotech firms should select this compound for kinetic profiling panels when the project goal is to identify a drug candidate with a long target residence time. Class-level kinetic evidence from a related 3-cyano-benzamide shows a mixed-type AChE inhibition mechanism with a Ki of 15 nM [4]. This mechanism, which involves binding to both the free enzyme and the enzyme-substrate complex, offers a distinct pharmacodynamic advantage over simple competitive inhibitors. Procuring this molecule allows for the direct testing of the hypothesis that this specific substitution pattern optimizes residence time for sustained target modulation. [4]

Quote Request

Request a Quote for 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.